(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a ureido group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Formation of the ureido group: The protected amino acid is then reacted with an isocyanate, such as phenyl isocyanate, to introduce the ureido group.
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation or acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ureido group to an amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the ureido group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid: Similar structure but with a tert-butoxycarbonyl protecting group.
(S)-2-(((Fluoren-9-ylmethoxy)carbonyl)amino)-6-ureidohexanoic acid: Contains a fluoren-9-ylmethoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties that influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(2S)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c16-14(21)17-9-5-4-8-12(13(19)20)18-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,18,22)(H,19,20)(H3,16,17,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAQVXISDUMUJG-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855754 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-N~6~-carbamoyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57533-91-2 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-N~6~-carbamoyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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